

Anserinone B analytical method development and validation

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Compound of Interest

Compound Name: Anserinone B

CAS No.: 190895-96-6

Cat. No.: B1198203

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The information provided below pertains to Anserine. Extensive searches for "**Anserinone B**" did not yield specific analytical methods, suggesting it may be a novel compound, a proprietary substance, or a typographical error. Given the similarity in names, this guide has been developed for Anserine, a well-documented analogue of carnosine. The methodologies and troubleshooting advice provided here for Anserine should serve as a strong foundational resource for researchers.

Technical Support Center: Anserine Analytical Method Development

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the analytical method development and validation for Anserine.

Frequently Asked Questions (FAQs)

Q1: What is Anserine and why is its analysis important? A1: Anserine (β -alanyl-1-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated analogue of carnosine and has gained interest for its antioxidant properties and higher stability in human serum compared to carnosine.[2][3] Accurate analytical methods are crucial for pharmacokinetic studies, determining its concentration in biological matrices, and for quality control in nutritional supplements and pharmaceutical formulations.[4]

Q2: What are the most common analytical techniques for Anserine quantification? A2: The most prevalent and sensitive methods for Anserine quantification are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS).[5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may have higher limits of detection.[7][8]

Q3: What type of HPLC column is best suited for Anserine analysis? A3: Due to the polar nature of Anserine, various column chemistries can be effective. Reversed-phase columns like C18 are commonly used, often with ion-pairing agents or specific mobile phase conditions to improve retention.[9][10] Mixed-mode columns that offer both reversed-phase and ion-exchange properties have also been shown to provide excellent separation of Anserine from similar dipeptides like carnosine and balenine.[6] For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be considered.[8]

Q4: What are the key validation parameters to assess for an Anserine analytical method? A4: According to guidelines from the International Council for Harmonisation (ICH) and the FDA, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11] For methods used in stability studies, forced degradation studies should be performed to ensure the method is stability-indicating.[12][13]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Anserine.

Chromatography (HPLC/UPLC) Issues



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Mass Spectrometry (MS) Issues



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Experimental Protocols & Data Workflow & Logic Diagrams



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Caption: Diagram 1: General Analytical Workflow for Anserine Quantification.



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Caption: Diagram 2: Troubleshooting Logic for Low MS Sensitivity.

Protocol: LC-MS/MS Quantification of Anserine in Biological Samples

This protocol is a synthesis based on published methods.^{[6][9][14]}

1. Sample Preparation (Human Plasma)

- To 100 μ L of plasma, add 20 μ L of an internal standard solution (e.g., L-histidyl-L-leucine).
- Add 400 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

2. Chromatographic Conditions

- HPLC System: UPLC or HPLC system capable of binary gradients.
- Column: Mixed-mode column (provides normal phase and ion exchange) or a C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 $^{\circ}$ C.
- Injection Volume: 5 μ L.
- Gradient Program:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-10 min: 5% B (Re-equilibration)

3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Anserine: m/z 241.1 \rightarrow 126.1
 - Carnosine (for differentiation): m/z 227.1 \rightarrow 110.1
 - Internal Standard (L-histidyl-L-leucine): m/z 269.1 \rightarrow 110.1
- Key Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows according to the specific instrument.

Summary of Validation Data

The following table summarizes typical validation parameters for LC-MS/MS methods for Anserine quantification as reported in the literature.[6][9][14]



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